molecular formula C11H13N3O B8703380 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 648917-72-0

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No. B8703380
Key on ui cas rn: 648917-72-0
M. Wt: 203.24 g/mol
InChI Key: GYQVQGNPXJUOER-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

Hydrogen was introduced under atmospheric pressure into the mixture of 350 mg of 5-methyl-2-(3-methyl-4-nitrophenyl)-1,2-dihydropyrazol-3-one, 70 mg of Pd/C and 50 ml of tetrahydrofuran until the theoretical uptake. Afterwards, the catalyst was filtered off with suction and the mixture was concentrated to dryness under reduced pressure and the residue was stirred in t-butyl methyl ether. The solid was filtered off with suction and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][C:4]1[NH:8][N:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=2)[C:6](=[O:19])[CH:5]=1>[Pd].O1CCCC1>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([N:7]2[C:6](=[O:19])[CH:5]=[C:4]([CH3:3])[NH:8]2)=[CH:10][C:11]=1[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
350 mg
Type
reactant
Smiles
CC1=CC(N(N1)C1=CC(=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred in t-butyl methyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Afterwards, the catalyst was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)N1NC(=CC1=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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